2-Tert-butylphenol

Description

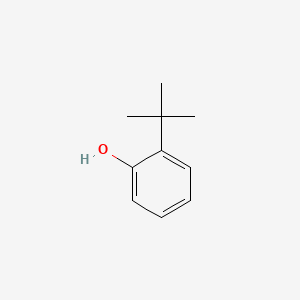

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOZHYUIDYNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026525 | |

| Record name | 2-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Light yellow or amber liquid; [HSDB] Colorless or yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

223 °C @ 760 mm Hg, 223 °C | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

110 °C, 230 °F OC, 80 °C c.c. | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN ETHER; SOL IN ALKALI, CARBON TETRACHLORIDE, SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL, INSOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.2 (poor) | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9783 @ 20 °C/4 °C, Relative density (water = 1): 0.98 | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.2 | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LIGHT YELLOW LIQUID, Amber-colored liquid | |

CAS No. |

88-18-6, 27178-34-3 | |

| Record name | 2-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL2FPV3N0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-6.8 °C | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-tert-butylphenol CAS number and properties

An In-depth Technical Guide to 2-tert-butylphenol (B146161)

This technical guide provides a comprehensive overview of this compound, a significant organic compound utilized in various industrial and research applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, safety data, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as o-tert-butylphenol, is a colorless to light yellow liquid with a characteristic odor.[1] It is an organic compound that is soluble in basic water.[2] Its key properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 88-18-6 | [2][3][4][5] |

| Molecular Formula | C10H14O | [3][5] |

| Molecular Weight | 150.22 g/mol | [1][3][4] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Boiling Point | 224 °C | [4] |

| Melting Point | -7 °C | [2][4] |

| Density | 0.978 g/mL at 25 °C | [4] |

| Vapor Pressure | 0.05 mmHg at 20 °C | [4] |

| Refractive Index | n20/D 1.523 | [4] |

Safety and Toxicity Data

This compound is classified as hazardous and requires careful handling.[4][6] It is harmful if swallowed or inhaled and is toxic in contact with skin.[6] Furthermore, it causes severe skin burns and eye damage.[6]

| Parameter | Value | Source(s) |

| Flash Point | 102 °C (Pensky-Martens closed cup) | [4] |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Eye Damage, Aquatic Hazard | [4][6] |

| LD50 (Dermal, rat) | 1373 mg/kg bw | [6] |

| Signal Word | Danger | [4] |

Experimental Protocols

Synthesis of tert-butylphenols via Friedel-Crafts Alkylation

A common method for the synthesis of tert-butylated phenols is the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent like isobutylene (B52900) or tert-butyl alcohol in the presence of an acid catalyst.[7]

Materials:

-

Phenol

-

tert-Butyl alcohol

-

Acid catalyst (e.g., activated clay, acid-supported alumina, or an ionic liquid like [HIMA]OTs)[7]

-

Reaction flask

-

Stirrer

-

Heating mantle

-

Condenser

Procedure (using tert-butyl alcohol and an ionic liquid catalyst):

-

Combine phenol, tert-butyl alcohol, and the ionic liquid catalyst in the reaction flask.[7]

-

Heat the mixture to the desired reaction temperature (e.g., 70°C) with continuous stirring.[7]

-

Monitor the progress of the reaction to determine the conversion of phenol.[7]

-

Upon completion, the product can be purified, for example, by distillation.[7]

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the quantification of this compound in various samples.[8]

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Sample containing this compound

-

Internal standard (e.g., 4-tert-butylphenol-d13)[8]

-

Solvents for extraction (e.g., hexane (B92381) or dichloromethane)[8]

-

Sodium chloride

-

Glass vials

Procedure (adapted for a water sample):

-

Collect a 10 mL water sample in a 20 mL glass vial.[8]

-

Spike the sample with a known amount of the internal standard solution.[8]

-

Add approximately 2 g of NaCl to the vial.[8]

-

Add 5 mL of hexane or dichloromethane (B109758) for liquid-liquid extraction.[8]

-

Shake the vial vigorously for 2 minutes and then allow the layers to separate for 5 minutes.[8]

-

The organic layer containing the analyte is then injected into the GC-MS system for analysis.[8] The identity of this compound is confirmed by its retention time and characteristic mass spectrum.

Mandatory Visualization

References

- 1. This compound | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 88-18-6 [matrix-fine-chemicals.com]

- 4. 2-叔丁基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 88-18-6 Name: this compound [xixisys.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

physicochemical properties of 2-tert-butylphenol

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-butylphenol (B146161)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is fundamental. This technical guide provides a comprehensive overview of the core , an organic compound with various industrial applications. The information presented herein is curated to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₄O, is a substituted phenol (B47542) that exists as a colorless to light yellow liquid at room temperature.[1][2][3] Its molecular structure, characterized by a hydroxyl group attached to a benzene (B151609) ring which is substituted with a tert-butyl group at the ortho position, dictates its chemical behavior and physical characteristics.

Quantitative Data Summary

The following tables summarize the key , compiled from various sources for easy comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [4][5] |

| Molecular Weight | 150.22 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Melting Point | -7 °C to -6.8 °C | [1][2][3][4][6] |

| Boiling Point | 221 - 224 °C at 760 mmHg | [1][2][3][4] |

| Density | 0.978 g/mL at 25 °C; 0.9783 g/cm³ at 20 °C/4 °C | [1][2][3][6] |

| Refractive Index | 1.514 - 1.523 at 20 °C | [1][2][3][4] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | 0.2 g/100mL at 20 °C; 0.23 g/100 mL at 20 °C; 0.97 g/L | [1][3][4] |

| pKa | 10.28 - 10.62 | [1][3] |

| LogP (Octanol-Water Partition Coefficient) | 3.17 - 3.31 | [1][3][4] |

Table 3: Vapor Properties

| Property | Value | Source(s) |

| Vapor Pressure | 0.00015 mmHg to 0.1 mmHg at 25 °C; 0.05 mmHg at 20°C | [1][2][3][4] |

| Vapor Density | 5.2 (air = 1) | [1] |

Experimental Protocols

The determination of physicochemical properties should follow standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[7][8][9] The following are detailed protocols for key experiments, based on these guidelines and general laboratory practices for phenols.

Melting Point Determination (Capillary Method) - OECD Guideline 102

The melting point is a crucial indicator of a compound's purity.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate.

-

Record the temperature at which the substance starts to melt and the temperature at which it is completely molten. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method) - OECD Guideline 105

This method determines the equilibrium solubility of a compound in water.

Materials:

-

This compound sample

-

Distilled water

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a conical flask.

-

Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Shake the flask until equilibrium is reached (typically 24-48 hours).

-

After shaking, allow the suspension to settle.

-

Centrifuge the suspension to sediment the undissolved solid.

-

Withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve.

Partition Coefficient (n-octanol/water) Determination (Shake-Flask Method) - OECD Guideline 107

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Materials:

-

This compound sample

-

n-octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water.

-

Dissolve a known amount of this compound in either water-saturated n-octanol or n-octanol-saturated water.

-

Place a known volume of this solution into a separatory funnel with a known volume of the other phase.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

After shaking, allow the two phases to separate. If an emulsion forms, it may be broken by centrifugation.

-

Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Interplay of Physicochemical Properties

The are interconnected and collectively influence its behavior in various systems. This relationship is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and its environmental fate.

Caption: Relationship between physicochemical properties and their relevance.

References

- 1. This compound | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-叔丁基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 88-18-6 [m.chemicalbook.com]

- 4. This compound | CAS#:88-18-6 | Chemsrc [chemsrc.com]

- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

An In-depth Technical Guide to the Synthesis of 2-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butylphenol (B146161), a key intermediate in the production of antioxidants, stabilizers, and various specialty chemicals. The primary focus is on the Friedel-Crafts alkylation of phenol (B47542), the most common industrial and laboratory-scale method for its preparation. This document details the underlying reaction mechanisms, provides a comparative analysis of various catalytic systems through quantitative data, and outlines detailed experimental protocols.

Core Synthesis Route: Friedel-Crafts Alkylation of Phenol

The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution of phenol with an alkylating agent, typically isobutylene (B52900) or its precursor, tert-butyl alcohol. This reaction is catalyzed by an acid, which can be a homogeneous Lewis or Brønsted acid, or a heterogeneous solid acid catalyst. The choice of catalyst and reaction conditions plays a critical role in determining the yield and, most importantly, the regioselectivity of the product, favoring the desired ortho-isomer (this compound) over the para-isomer (4-tert-butylphenol) and di- or tri-substituted byproducts.

Reaction Mechanism

The Friedel-Crafts alkylation of phenol with isobutylene proceeds through the following key steps:

-

Formation of the Electrophile: The acid catalyst protonates isobutylene to form a stable tertiary carbocation.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-butyl carbocation. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of a resonance-stabilized carbocation intermediate (Wheland intermediate).

-

Deprotonation: A base (which can be the catalyst's conjugate base or another phenol molecule) removes a proton from the Wheland intermediate, restoring the aromaticity of the ring and yielding the this compound or 4-tert-butylphenol (B1678320) product.

Quantitative Data on Catalytic Performance

The selection of a suitable catalyst is paramount for achieving high yield and selectivity in this compound synthesis. The following tables summarize quantitative data from various studies, comparing different catalytic systems.

| Catalyst System | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity for this compound (%) | Reference |

| Sulfonated Polystyrene-Polydivinylbenzene Ion-Exchange Resin | Isobutylene | 95 | High | 88 | [1] |

| γ-Alumina with 10% Graphite | Isobutylene | 650 (preconditioning) | - | 88 | |

| Aluminum Phenoxide | Isobutylene | 100-110 | High | High ortho-selectivity | [2] |

| ZnCl₂/CSA | tert-Butanol | 80 | - | >16:1 (o/p) | [3] |

| H-Y Zeolite | tert-Butanol | 130 | High | - | [4] |

| Activated Clay | Isobutylene | 83 | - | - | [5] |

| Acid-Supported Alumina (B75360) | Isobutylene | 120-180 | - | - | [5] |

| Ionic Liquid ([HIMA]OTs) | tert-Butanol | 70 | 86 (Phenol Conversion) | - | [5] |

Note: Direct comparison can be challenging due to variations in experimental conditions and reported metrics (e.g., selectivity for mono-alkylated products vs. specific isomers).

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different types of catalysts. These protocols are intended as a guide and may require optimization for specific laboratory setups and desired outcomes.

General Experimental Workflow

Protocol 1: Synthesis using a Solid Acid Catalyst (e.g., Acid-Supported Alumina)

Apparatus: A high-pressure autoclave reactor equipped with a stirrer, temperature controller, and gas inlet.

Reagents:

-

Phenol

-

Acid-supported alumina (1-10 wt% of phenol)

-

Isobutylene

Procedure:

-

Charge the autoclave with phenol and the powdered acid-supported alumina catalyst.[5]

-

Seal the reactor and begin stirring the mixture.

-

Heat the reactor to the desired reaction temperature (typically 120-180 °C).[5]

-

Introduce isobutylene gas into the reactor to a pressure of 1-10 kg/cm ². The molar ratio of isobutylene to phenol is generally maintained between 1.5 to 2.5.[5]

-

Maintain the reaction under these conditions for 30 minutes to 6 hours, monitoring the progress by analyzing aliquots.[5]

-

After the reaction is complete, cool the autoclave and carefully vent the excess pressure.

-

Collect the reaction mixture and separate the solid catalyst by filtration.

-

The liquid product can be purified by fractional distillation under reduced pressure to isolate this compound.

Protocol 2: Synthesis using an Ionic Liquid Catalyst

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

Reagents:

-

Phenol

-

tert-Butyl alcohol

-

Ionic liquid catalyst (e.g., [HIMA]OTs)

-

Ethyl acetate (B1210297) (for catalyst recovery)

Procedure:

-

Combine phenol, tert-butyl alcohol, and the ionic liquid catalyst in the flask.[5]

-

Heat the reaction mixture to a specific temperature (e.g., 70 °C) with constant stirring.[5]

-

Monitor the reaction to determine the optimal reaction time for maximizing the yield of the desired product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to precipitate the ionic liquid catalyst.[5]

-

Filter the mixture to separate the catalyst, which can be washed, dried, and reused.

-

The filtrate, containing the product, can be concentrated under reduced pressure, and the crude product purified by distillation or column chromatography.

Factors Influencing Selectivity

The regioselectivity of phenol alkylation is a critical aspect of synthesizing this compound. Several factors influence the ortho/para product ratio:

-

Catalyst: Aluminum phenoxide-based catalysts are known to exhibit high ortho-selectivity.[2] This is attributed to the formation of a complex between the phenol and the aluminum catalyst, which sterically hinders attack at the para position. In contrast, strong Brønsted acids and many solid acid catalysts tend to favor the thermodynamically more stable para-isomer.

-

Temperature: Higher reaction temperatures can lead to isomerization of the initially formed ortho-product to the more stable para-product.

-

Solvent: The choice of solvent can influence the diffusion of reactants and the stability of reaction intermediates, thereby affecting the product distribution.

-

Reactant Ratio: The molar ratio of the alkylating agent to phenol can be adjusted to favor mono-alkylation over di- and tri-alkylation. Using an excess of phenol can help to minimize polyalkylation.

References

Unveiling o-tert-butylphenol: A Journey from Discovery to Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-tert-butylphenol (OTBP), a seemingly simple alkylated phenol (B47542), possesses a rich history intertwined with the advancement of organic chemistry. Its unique structural properties, conferred by the bulky tert-butyl group adjacent to the hydroxyl moiety, have made it a valuable intermediate in the synthesis of a wide array of commercially significant compounds, including antioxidants, fragrances, and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthesis of o-tert-butylphenol, offering detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows.

I. Discovery and Historical Context

The journey to understanding o-tert-butylphenol begins with the broader exploration of phenol alkylation. While the acid-catalyzed reaction of phenol with isobutylene, the fundamental method for producing tert-butylated phenols, was first described by Wilhelm Koenigs as early as 1890, the specific isolation and characterization of the ortho-isomer came later. In the early 20th century, the focus was often on the production of the para-isomer, p-tert-butylphenol, due to its utility in resins and other applications.

The selective synthesis of o-tert-butylphenol gained importance as its role as a precursor for valuable derivatives became apparent. Notably, it is a key intermediate in the industrial production of the widely used antioxidant 2,6-di-tert-butylphenol.[1] Furthermore, the hydrogenation of o-tert-butylphenol yields cis-2-tert-butylcyclohexanol, which, upon acetylation, becomes a significant commercial fragrance.[1]

The primary challenge in the history of o-tert-butylphenol synthesis has been achieving high selectivity for the ortho position over the thermodynamically more stable para position. This has driven the development of various catalytic systems and reaction conditions aimed at directing the electrophilic attack of the tert-butyl carbocation to the carbon atom adjacent to the hydroxyl group.

II. Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is fundamental to its application and analysis. The key physicochemical and spectroscopic data for o-tert-butylphenol are summarized below.

Table 1: Physicochemical Properties of o-tert-butylphenol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molar Mass | 150.22 g/mol | [2] |

| Appearance | Colorless to pale-yellow viscous liquid | |

| Density | 0.978 g/mL at 25°C | [2] |

| Melting Point | -7°C | [2] |

| Boiling Point | 224°C | [2] |

| Refractive Index (n20/D) | 1.523 | [2] |

Table 2: Spectroscopic Data of o-tert-butylphenol

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR | See available spectra | [3] |

| ¹³C NMR | See available spectra | [4][5] |

| FTIR | See available spectra | [4][6] |

| GC-MS | Major fragments at m/z 135, 107, 150 | [7][8][9] |

III. Synthesis of o-tert-butylphenol: Experimental Protocols

The synthesis of o-tert-butylphenol is predominantly achieved through the Friedel-Crafts alkylation of phenol with isobutene or a precursor like tert-butyl alcohol. The choice of catalyst and reaction conditions is crucial for directing the regioselectivity towards the ortho position.

A. Early Synthetic Method: Sulfuric Acid Catalysis

One of the earliest and most straightforward methods for the tert-butylation of phenol involves the use of a strong Brønsted acid catalyst such as sulfuric acid. However, this method typically yields a mixture of ortho and para isomers.

Experimental Protocol:

-

Reaction Setup: A stirred batch reactor is charged with phenol and a suitable solvent.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added to the phenol solution.

-

Alkylation: Isobutene gas is bubbled through the reaction mixture at a controlled rate and temperature. Alternatively, tert-butyl alcohol can be added dropwise.

-

Workup: The reaction mixture is neutralized, washed with water to remove the catalyst and unreacted phenol, and the organic layer is separated.

-

Purification: The product mixture is subjected to fractional distillation to separate the o-tert-butylphenol from the p-tert-butylphenol and other byproducts.

Logical Relationship of Early Synthesis

Caption: General workflow for early synthesis of o-tert-butylphenol.

B. Modern Selective Synthesis: Use of Solid Acid Catalysts

To improve the selectivity towards o-tert-butylphenol and to develop more environmentally friendly processes, solid acid catalysts have been extensively investigated. These catalysts offer advantages such as ease of separation and regeneration.

Experimental Protocol using a Solid Acid Catalyst:

-

Catalyst Preparation: A solid acid catalyst, such as a sulfonated polystyrene-polydivinylbenzene ion-exchange resin, is packed into a fixed-bed reactor.

-

Reaction Setup: Phenol is preheated and fed into the reactor.

-

Alkylation: Isobutene is co-fed with the phenol into the reactor at a specific molar ratio and temperature (e.g., 95°C).

-

Product Collection: The reaction mixture exiting the reactor is collected.

-

Purification: The product is purified by distillation to isolate the o-tert-butylphenol. A selectivity of up to 88% for o-tert-butylphenol can be achieved based on phenol conversion.

Table 3: Comparison of Synthetic Protocols for o-tert-butylphenol

| Parameter | Early Method (H₂SO₄) | Modern Method (Solid Acid Catalyst) |

| Catalyst | Concentrated Sulfuric Acid | Sulfonated ion-exchange resin |

| Reaction Type | Batch | Continuous (Fixed-bed) |

| Selectivity for OTBP | Moderate (mixture of isomers) | High (up to 88%) |

| Catalyst Separation | Neutralization and washing | Simple separation of liquid product |

| Environmental Impact | Generation of acidic waste | More environmentally benign |

Signaling Pathway of Modern Selective Synthesis

Caption: Workflow for modern selective synthesis of o-tert-butylphenol.

IV. Analytical Methodologies

The analysis of o-tert-butylphenol and its separation from other isomers is crucial for quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of o-tert-butylphenol.

GC-MS Analysis Protocol:

-

Sample Preparation: The sample containing o-tert-butylphenol is diluted in a suitable solvent (e.g., hexane).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The components of the sample are separated on a capillary column (e.g., DB-5MS). An example of a temperature program is:

-

Initial temperature: 60°C (hold for 2 minutes)

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 280°C (hold for 5 minutes)

-

-

Detection: The separated components are detected by a mass spectrometer, often operated in selected ion monitoring (SIM) mode for enhanced sensitivity. Key ions for o-tert-butylphenol include m/z 135, 107, and 150.[7][8][9]

-

Quantification: The concentration of o-tert-butylphenol is determined by comparing its peak area to that of an internal standard.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of o-tert-butylphenol.

Conclusion

The story of o-tert-butylphenol is a testament to the continuous drive for innovation in chemical synthesis. From its origins as a component in a mixture of alkylated phenols to the development of highly selective synthetic routes, its journey reflects the increasing demand for precisely tailored molecules in various industries. The detailed protocols and data presented in this guide offer valuable insights for researchers and professionals working with this important chemical intermediate, providing a solid foundation for future research and development in the fields of fine chemicals, pharmaceuticals, and material science.

References

- 1. 3-tert-Butylphenol(585-34-2) 1H NMR spectrum [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2-tert-Butylphenol(88-18-6) MS [m.chemicalbook.com]

- 8. This compound | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of 2-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-tert-butylphenol (B146161). Detailed experimental protocols and tabulated spectral data are presented to support compound identification, characterization, and quality control in research and drug development.

Spectroscopic Data of this compound

The following sections summarize the key spectral data for this compound, a crucial organic intermediate. The data is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 6.80 | Multiplet | 4H | Ar-H |

| 4.90 | Singlet | 1H | OH |

| 1.43 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.4 | C-OH |

| 135.5 | C-C(CH₃)₃ |

| 127.0 | Ar-CH |

| 126.2 | Ar-CH |

| 118.5 | Ar-CH |

| 115.8 | Ar-CH |

| 34.5 | -C (CH₃)₃ |

| 29.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic, tert-butyl) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1250 - 1180 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below was obtained via Electron Ionization (EI).[1]

| m/z | Relative Intensity (%) | Assignment |

| 150 | 36.90 | [M]⁺ (Molecular Ion) |

| 135 | 99.99 | [M - CH₃]⁺ |

| 115 | 12.30 | [M - C₂H₅]⁺ or [M - CH₃ - H₂O]⁺ |

| 107 | 6.65 | [M - C₃H₇]⁺ |

| 91 | 13.90 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. These can be adapted for this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A common concentration is 5-25 mg of the compound in 0.5-0.75 mL of solvent.

-

Instrumentation: The NMR spectra are recorded on a spectrometer, for example, a 300 or 500 MHz instrument.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds). A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). Important parameters include the spectral width (e.g., 0 to 220 ppm), acquisition time, and relaxation delay. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. Then, the spectrum of the sample is recorded. The instrument scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[2][3]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

References

Theoretical Stability of 2-tert-Butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability of 2-tert-butylphenol (B146161), a molecule of significant interest due to its antioxidant properties. By leveraging computational chemistry, researchers can gain deep insights into the mechanisms that govern its stabilizing effects, crucial for applications in drug development and materials science. This document summarizes key quantitative data, outlines detailed computational methodologies, and visualizes fundamental concepts related to its antioxidant action.

Introduction to this compound Stability

This compound is a sterically hindered phenolic compound widely recognized for its antioxidant capabilities. Its stability, particularly the lability of the phenolic hydrogen, is the cornerstone of its function as a radical scavenger. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamic and kinetic parameters that define its antioxidant efficacy. The core principle of its action lies in its ability to donate its phenolic hydrogen atom to a free radical, thereby neutralizing it and forming a stable phenoxyl radical. The stability of this resulting radical is paramount, as it prevents the propagation of radical chain reactions.

The antioxidant capacity of this compound is primarily attributed to the Hydrogen Atom Transfer (HAT) mechanism. However, other mechanisms such as Sequential Electron Transfer Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) can also play a role depending on the environment, particularly the solvent.[1]

Quantitative Thermodynamic Data

The stability and antioxidant potential of this compound can be quantified through several key thermodynamic parameters. These values, calculated using computational methods, provide a basis for comparing its activity with other phenolic compounds. The following table summarizes essential data from theoretical studies.

| Parameter | Description | Calculated Value (kcal/mol) | Reference |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to homolytically break the O-H bond, a primary indicator of HAT activity. | 79.93 | [2] |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule, relevant to the SET-PT mechanism. | 191.35 | [2] |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change for the deprotonation of the radical cation, the second step in the SET-PT mechanism. | 88.06 | [2] |

| Proton Affinity (PA) | The negative of the enthalpy change for the protonation of the phenoxide anion, the first step in SPLET. | 278.66 | [2] |

| Electron Transfer Enthalpy (ETE) | The enthalpy change for the electron transfer from the phenoxide anion, the second step in SPLET. | 57.31 | [2] |

| Standard Molar Enthalpy of Formation (Gas) | The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. | -184.7 ± 2.6 kJ/mol | [3] |

Note: The calculated values for BDE, IP, PDE, PA, and ETE are from a specific computational study and may vary depending on the level of theory and basis set used.[2]

Theoretical and Experimental Protocols

The theoretical investigation of this compound's stability typically involves a series of computational chemistry steps.

Computational Methodology

A common and robust approach for these calculations is the use of Density Functional Theory (DFT).

-

Geometry Optimization: The 3D structure of this compound and its corresponding phenoxyl radical are optimized to find their lowest energy conformations. A widely used method is the B3LYP functional with a 6-31G(d,p) basis set.[1] More accurate calculations may employ larger basis sets like 6-311++G(d,p).[4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Calculation of Thermodynamic Properties: Single-point energy calculations are performed on the optimized structures using a higher level of theory or a larger basis set for improved accuracy. The key thermodynamic parameters (BDE, IP, PA, etc.) are then calculated using the following equations:

-

BDE = H(ArO•) + H(H•) - H(ArOH)

-

IP = H(ArOH•+) + H(e-) - H(ArOH)

-

PDE = H(ArO•) + H(H+) - H(ArOH•+)

-

PA = H(ArO-) + H(H+) - H(ArOH)

-

ETE = H(ArO•) + H(e-) - H(ArO-) Where H represents the enthalpy of the respective species (ArOH is this compound, ArO• is the phenoxyl radical, etc.).[5]

-

-

Solvent Effects: To simulate a more realistic environment, solvent effects can be included using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM).[1]

Experimental Corroboration

Experimental techniques are crucial for validating the theoretical findings.

-

Calorimetry: Static bomb combustion calorimetry and Calvet microcalorimetry are used to experimentally determine the standard molar enthalpies of formation and sublimation/vaporization.[3]

-

Rotational Spectroscopy: Chirped-pulse Fourier Transform microwave spectroscopy can provide precise structural information on the most stable conformer of this compound.[6]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This is a standard method to measure the antioxidant capacity of compounds against peroxyl radicals, providing an experimental benchmark for the theoretical predictions.[7] For this compound, the H-ORAC (hydrophilic ORAC) value has been reported to be significantly lower than that of phenol, which is attributed to the steric hindrance from the bulky tert-butyl group.[2][7]

Visualizing Stability and Antioxidant Action

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's stability and the workflow for its theoretical analysis.

Conclusion

Theoretical studies provide an indispensable framework for understanding the stability and antioxidant action of this compound. Computational chemistry techniques, particularly DFT, allow for the precise calculation of thermodynamic parameters that govern its radical scavenging ability. The relatively low O-H Bond Dissociation Enthalpy, coupled with the steric hindrance provided by the ortho-tert-butyl group that enhances the stability of the resultant phenoxyl radical, confirms its efficacy as an antioxidant. The methodologies and data presented in this guide offer a robust foundation for researchers and professionals in the fields of chemistry, pharmacology, and materials science for the further investigation and application of this compound and related compounds.

References

- 1. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 5. substituted di-tert-butyl phenols: Topics by Science.gov [science.gov]

- 6. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 7. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-tert-butylphenol (B146161) (2-t-BP). By integrating experimental data from advanced spectroscopic techniques with computational modeling, this document offers a detailed understanding of the steric and electronic factors governing the three-dimensional arrangement of this important chemical intermediate.

Molecular Structure

This compound, with the chemical formula C₁₀H₁₄O, consists of a phenol (B47542) ring substituted with a bulky tert-butyl group at the ortho position.[1][2][3] This substitution introduces significant steric strain, which plays a crucial role in determining the molecule's preferred conformation and its chemical reactivity.

Conformational Isomers

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl (-OH) group and the tert-butyl group relative to the plane of the benzene (B151609) ring. Theoretical calculations and spectroscopic studies have identified two main planar conformers, distinguished by the orientation of the hydroxyl proton.

A recent rotational spectroscopy study has provided precise structural information on the most stable conformer.[4] In this preferred arrangement, the hydroxyl group is coplanar with the aromatic ring, and the hydroxyl proton is oriented away from the bulky tert-butyl group, a configuration referred to as the trans conformer. This orientation minimizes the steric repulsion between the hydroxyl group and the tert-butyl group. The alternative cis conformer, where the hydroxyl proton points towards the tert-butyl group, is significantly less stable due to steric hindrance.

Quantitative Structural Data

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the geometric parameters of this compound's conformers. The following tables summarize key bond lengths, bond angles, and dihedral angles for the optimized geometries of the trans and cis conformers, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Bond Lengths (Å) for this compound Conformers

| Bond | trans Conformer (Å) | cis Conformer (Å) |

| C1-C2 | 1.408 | 1.409 |

| C1-C6 | 1.396 | 1.395 |

| C1-O | 1.369 | 1.370 |

| O-H | 0.963 | 0.963 |

| C2-C7 | 1.545 | 1.546 |

| C7-C8 | 1.540 | 1.541 |

| C7-C9 | 1.540 | 1.541 |

| C7-C10 | 1.542 | 1.542 |

Table 2: Calculated Bond Angles (°) for this compound Conformers

| Angle | trans Conformer (°) | cis Conformer (°) |

| C6-C1-C2 | 118.9 | 119.1 |

| C2-C1-O | 122.1 | 121.8 |

| C1-O-H | 108.9 | 108.8 |

| C1-C2-C7 | 123.8 | 123.6 |

| C2-C7-C8 | 111.5 | 111.4 |

| C2-C7-C9 | 111.5 | 111.4 |

| C2-C7-C10 | 108.2 | 108.3 |

Table 3: Calculated Dihedral Angles (°) for this compound Conformers

| Dihedral Angle | trans Conformer (°) | cis Conformer (°) |

| C6-C1-C2-C3 | 0.0 | 0.0 |

| C2-C1-O-H | 180.0 | 0.0 |

| C1-C2-C7-C8 | 60.1 | 60.2 |

| C1-C2-C7-C9 | -60.1 | -60.2 |

| C1-C2-C7-C10 | 179.8 | 179.9 |

Conformational Energy Landscape

The relative stability of the conformers and the energy barriers separating them determine the conformational dynamics of this compound at a given temperature.

Table 4: Calculated Relative Energies and Rotational Barriers

| Parameter | Value (kcal/mol) |

| Relative Energy (cis vs. trans) | 2.8 |

| Rotational Barrier of -OH group | 3.5 |

The trans conformer is the global minimum on the potential energy surface. The energy difference of 2.8 kcal/mol makes the population of the cis conformer negligible at room temperature. The rotational barrier of the hydroxyl group is relatively low, suggesting that at elevated temperatures, interconversion between the conformers may occur.

Experimental Protocols

The structural and conformational analysis of this compound relies on a combination of spectroscopic techniques and computational methods.

Rotational Spectroscopy

High-resolution rotational spectroscopy provides the most precise experimental data on the geometry of the most stable conformer in the gas phase.

Methodology:

-

Sample Preparation: Solid this compound (purity > 99%) is placed in a heated reservoir.

-

Supersonic Expansion: The vapor of the sample is seeded into a stream of an inert carrier gas (e.g., Neon or Argon) at a backing pressure of approximately 2 bar. This mixture is then expanded through a pulsed nozzle into a high-vacuum chamber, cooling the molecules to a rotational temperature of a few Kelvin.

-

Microwave Irradiation: The cooled molecular beam is interrogated by a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer in the 2-8 GHz frequency range.

-

Data Acquisition: The free induction decay (FID) of the polarized molecules is recorded and Fourier transformed to obtain the rotational spectrum.

-

Spectral Analysis: The observed transition frequencies are fitted to a Watson's S-reduced Hamiltonian to determine the rotational constants (A, B, C) and centrifugal distortion constants. The experimentally determined rotational constants are then compared with those calculated for the theoretically predicted conformers to identify the observed species and refine its structure.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule, providing insights into its functional groups and conformational state.

FT-IR Spectroscopy Protocol:

-

Sample Preparation (Liquid Film): A drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty plates is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrational modes, such as the O-H stretch, C-O stretch, and aromatic C-H and C-C vibrations.

Raman Spectroscopy Protocol:

-

Sample Preparation: A few microliters of liquid this compound are placed in a glass capillary tube or on a microscope slide.

-

Data Acquisition: The Raman spectrum is excited using a monochromatic laser source (e.g., 785 nm). The scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: The Raman shifts and intensities are analyzed to identify vibrational modes, which are often complementary to those observed in the IR spectrum.

Computational Modeling

Computational chemistry is essential for interpreting experimental data and providing a detailed picture of the conformational landscape.

Methodology:

-

Conformational Search: An initial conformational search is performed using a molecular mechanics force field to identify low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are then optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Potential Energy Surface Scan: To determine the rotational barrier of the hydroxyl group, a relaxed potential energy surface scan is performed by systematically varying the C2-C1-O-H dihedral angle and optimizing the rest of the geometry at each step.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the conformational analysis and the experimental workflow for rotational spectroscopy.

Caption: Workflow for the conformational analysis of this compound.

Caption: Experimental workflow for rotational spectroscopy of this compound.

References

An In-depth Technical Guide to the Solubility of 2-tert-butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tert-butylphenol (B146161) in various organic solvents. An understanding of its solubility is critical for applications in chemical synthesis, formulation development, and toxicological studies. This document compiles available solubility data, details standardized experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (ortho-tert-butylphenol) is an organic compound with the chemical formula C₁₀H₁₄O. It is a colorless to light yellow liquid with a characteristic phenolic odor. The presence of the bulky tert-butyl group ortho to the hydroxyl group influences its physical and chemical properties, including its solubility profile. It is a key intermediate in the synthesis of antioxidants, fragrances, and various agrochemicals.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. The molecular structure of this compound, featuring a polar hydroxyl group and a nonpolar tert-butyl substituted benzene (B151609) ring, results in a varied solubility profile across different solvent classes.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water has been reported.

| Solvent | Chemical Class | Formula | Solubility | Temperature (°C) |

| Water | Aqueous | H₂O | 0.23 g / 100 mL[1] | 20 |

Qualitative Solubility Data

Qualitative assessments from various sources provide a general understanding of this compound's solubility in common organic solvents. Due to its significant nonpolar character, it generally exhibits good solubility in nonpolar and moderately polar organic solvents.

| Solvent | Chemical Class | Qualitative Solubility |

| Alcohols (e.g., Ethanol) | Polar Protic | Soluble[2][3] |

| Ethers (e.g., Diethyl Ether) | Polar Aprotic | Very Soluble[2][3] |

| Halogenated Hydrocarbons (e.g., Carbon Tetrachloride) | Nonpolar | Soluble[2][3] |

| Aromatic Hydrocarbons (e.g., Toluene) | Nonpolar | Soluble[2][3] |

| Alkanes (e.g., Isopentane) | Nonpolar | Soluble[2][3] |

| Alkaline Solutions | Aqueous | Soluble[2][3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus and Materials:

-

This compound

-

Selected organic solvents of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to equilibrium (e.g., 24, 48, and 72 hours) is recommended.

-

Phase Separation: After equilibration, allow the samples to stand at the constant temperature to allow the undissolved solid to sediment. Centrifugation at the test temperature can be used to facilitate this separation.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the sample through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered sample as necessary with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Reporting: The solubility is reported as the average of at least three replicate determinations, typically in units of g/100 mL, mg/L, or mol/L.

Analytical Methods for Quantification

1. Gravimetric Method

The gravimetric method is a straightforward technique for determining the concentration of a solute in a saturated solution, particularly for non-volatile solutes.

Procedure:

-

A known volume of the saturated filtrate is transferred to a pre-weighed, solvent-resistant container (e.g., evaporating dish).

-

The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood or under reduced pressure).

-

The container with the dried residue is weighed.

-

The mass of the dissolved solute is calculated by subtracting the initial weight of the empty container.

-

The solubility is then expressed as mass of solute per volume of solvent.

2. UV-Vis Spectrophotometry

This technique is suitable for compounds that absorb ultraviolet or visible light and can be used for rapid quantification.

Procedure:

-

Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax. Phenolic compounds typically exhibit strong absorbance in the UV region.

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

-

Sample Analysis: The saturated filtrate is appropriately diluted to fall within the linear range of the calibration curve. The absorbance of the diluted sample is measured at the λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Conclusion